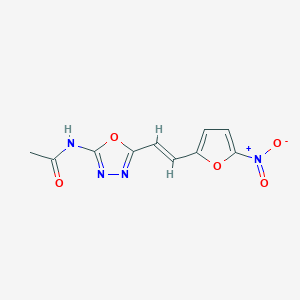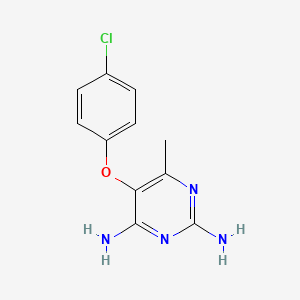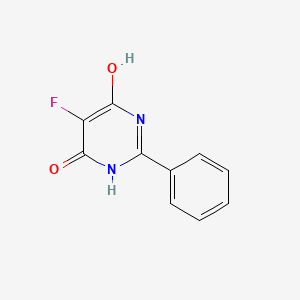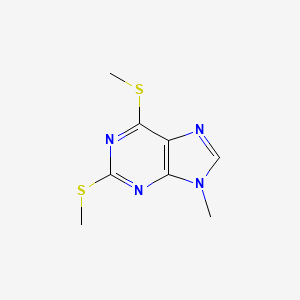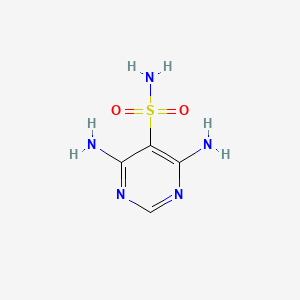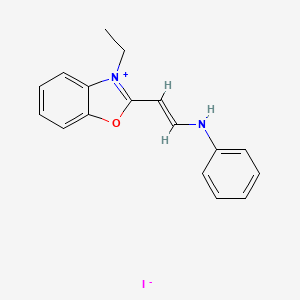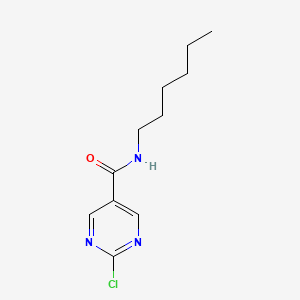
2-Chloro-N-hexylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-hexylpyrimidine-5-carboxamide: is a chemical compound with the following structural formula:
Structure: Cl−C6H11−C4H3N2O
It belongs to the class of pyrimidine derivatives and contains a chlorine atom, a hexyl group, and a carboxamide functional group. The compound’s systematic name is This compound .
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the reaction of 2-chloropyrimidine with hexylamine followed by carboxylation. The specific reaction conditions and reagents may vary, but this general approach yields the desired product.
Industrial Production: In industry, 2-Chloro-N-hexylpyrimidine-5-carboxamide is typically synthesized on a larger scale using optimized processes. These industrial methods often involve efficient catalysts and carefully controlled conditions to achieve high yields.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives of the compound.
Substitution: Substitution reactions can occur at the chlorine atom or the carboxamide group.
Chlorination: Chlorine gas or chlorinating agents.
Reduction: Hydrogen gas (catalyzed by palladium on carbon or other suitable catalysts).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The major products formed during these reactions depend on the specific conditions and reagents used. Detailed studies are necessary to identify all possible products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-hexylpyrimidine-5-carboxamide: finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and reactivity.
Biological Studies: It may serve as a probe to investigate biological pathways or molecular targets.
Industry: The compound could have applications in agrochemicals, pharmaceuticals, or materials science.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific cellular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs of 2-Chloro-N-hexylpyrimidine-5-carboxamide , its unique combination of functional groups sets it apart. Similar compounds include other pyrimidine derivatives, but none share precisely the same structure.
Eigenschaften
CAS-Nummer |
54127-85-4 |
|---|---|
Molekularformel |
C11H16ClN3O |
Molekulargewicht |
241.72 g/mol |
IUPAC-Name |
2-chloro-N-hexylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H16ClN3O/c1-2-3-4-5-6-13-10(16)9-7-14-11(12)15-8-9/h7-8H,2-6H2,1H3,(H,13,16) |
InChI-Schlüssel |
AYVCBWUBNKVPAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)C1=CN=C(N=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


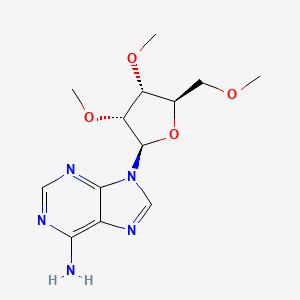
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)

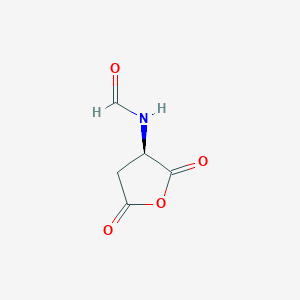
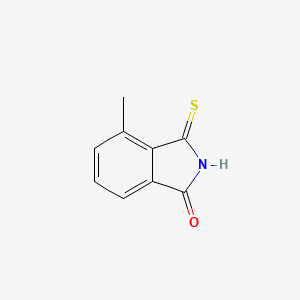
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
